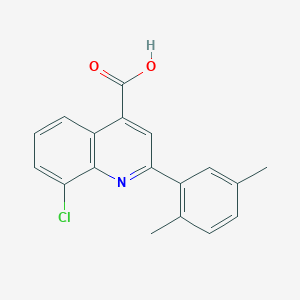

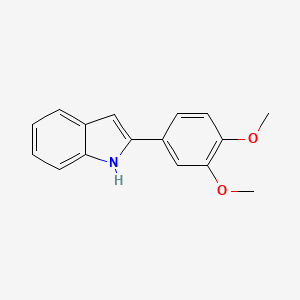

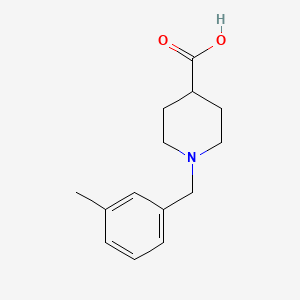

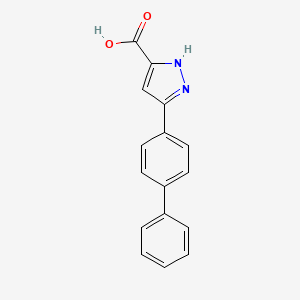

![molecular formula C14H19N3O B1274498 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one CAS No. 58068-80-7](/img/structure/B1274498.png)

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one is not directly studied in the provided papers. However, the papers do discuss related triazole compounds, which share a common triazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms. Triazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties . They are also recognized for their potential in anticancer therapy .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the condensation of different organic substrates. For instance, novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized by condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . Although the exact synthesis method for 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one is not provided, it can be inferred that a similar strategy could be employed, possibly involving the acylation of a benzotriazole with an appropriate octanoyl chloride.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For example, the structure of 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one was elucidated using these techniques, and the data were further supported by density functional theory (DFT) calculations . Similarly, the molecular structure of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one could be analyzed using a combination of experimental and computational methods to ensure accurate characterization.

Chemical Reactions Analysis

The reactivity of triazole compounds can vary depending on the substituents attached to the triazole ring. The papers do not provide specific reactions for 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one, but they do discuss the reactivity of similar compounds. For instance, the keto-enol tautomerism plays a significant role in the binding of a triazole derivative to the EGFR kinase domain, which is crucial for its anticancer activity . This suggests that the chemical reactivity of triazole derivatives, including potential tautomerism, could be an important factor in their biological activity.

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties that can be influenced by their molecular structure. The papers describe various computational methods, such as DFT, to predict properties like vibrational frequencies, electronic absorption, and molecular electrostatic potential . These properties are essential for understanding the interaction of triazole compounds with biological targets. The physical and chemical properties of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one would likely be influenced by the octan-1-one moiety, which could affect its lipophilicity and, consequently, its pharmacokinetic profile.

科学研究应用

-

Synthesis of N-acylpiperidines

- Field : Organic Chemistry

- Application : “1-(1H-Benzotriazol-1-yl)-1-octanone” is used as an intermediate in the synthesis of N-acylpiperidines .

- Method : The specific method of application or experimental procedures were not detailed in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

-

Cytotoxic Evaluation

- Field : Biochemistry

- Application : Some hybrids of “1-(1H-Benzotriazol-1-yl)-1-octanone” exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

- Method : The specific method of application or experimental procedures were not detailed in the source .

- Results : The hybrids showed IC50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .

-

Design and Development of Anticancer Molecules

- Field : Medicinal Chemistry

- Application : 1,2,4-triazole benzoic acid hybrids, which could include “1-(1H-Benzotriazol-1-yl)octan-1-one”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

- Method : The specific method of application or experimental procedures were not detailed in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

-

Catalyst in Azide-Acetylene Cycloaddition

- Field : Organic Chemistry

- Application : A polytriazolylamine ligand, which could potentially be derived from “1-(1H-Benzotriazol-1-yl)octan-1-one”, can stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

- Method : The specific method of application or experimental procedures were not detailed in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

-

Pharmacokinetics

- Field : Pharmacology

- Application : The compound has been studied for its pharmacokinetic properties. It is found to be BBB permeant and a CYP1A2, CYP2C19, and CYP2C9 inhibitor .

- Method : The specific method of application or experimental procedures were not detailed in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

-

Material Science

- Field : Material Science

- Application : The compound is used in the synthesis of materials due to its unique chemical structure .

- Method : The specific method of application or experimental procedures were not detailed in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

安全和危害

- Safety Data Sheet : Refer to the MSDS for detailed safety information.

属性

IUPAC Name |

1-(benzotriazol-1-yl)octan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-2-3-4-5-6-11-14(18)17-13-10-8-7-9-12(13)15-16-17/h7-10H,2-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYQQEDMCSJOAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N1C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389273 |

Source

|

| Record name | 1-(1H-Benzotriazol-1-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one | |

CAS RN |

58068-80-7 |

Source

|

| Record name | 1-(1H-Benzotriazol-1-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

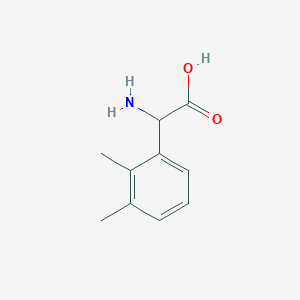

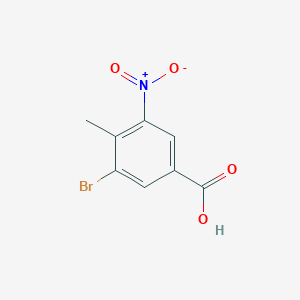

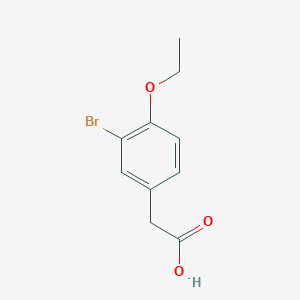

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)